Hydroxydione hydrogen succinate
Description
Hydroxydione hydrogen succinate (C₂₃H₃₃O₈Na), also known as hydroxydione sodium succinate or "Viadril," is a water-soluble steroidal compound first introduced in the 1950s as an intravenous anesthetic agent. Structurally, it is the sodium salt of 21-hydroxypregnanedione succinate, designed to enhance solubility for parenteral administration .
Properties
IUPAC Name |
4-[2-[(5R,8R,9S,10S,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H36O6/c1-24-11-9-16(26)13-15(24)3-4-17-18-5-6-20(25(18,2)12-10-19(17)24)21(27)14-31-23(30)8-7-22(28)29/h15,17-20H,3-14H2,1-2H3,(H,28,29)/t15-,17+,18+,19+,20-,24+,25+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLRNMIUKAXHHFS-ZILYODKUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(=O)CC1CCC3C2CCC4(C3CCC4C(=O)COC(=O)CCC(=O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC(=O)C[C@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@H]4C(=O)COC(=O)CCC(=O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H36O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00861577 | |
| Record name | 5beta-Pregnane-3,20-dione, 21-hydroxy-, succinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00861577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
432.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80-96-6 | |
| Record name | Pregnane-3,20-dione, 21-(3-carboxy-1-oxopropoxy)-, (5β)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=80-96-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hydroxydione succinate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000080966 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5beta-Pregnane-3,20-dione, 21-hydroxy-, succinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00861577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 21-hydroxy-5β-pregnane-3,20-dione 21-(hydrogen succinate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.196 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | HYDROXYDIONE HYDROGEN SUCCINATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6LJJ67GNMV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Hydroxydione succinic acid can be synthesized through the selective hydrogenation of succinic anhydride to γ-butyrolactone using highly efficient Ni/SiO2 catalysts . This method involves the preparation of Ni/SiO2 catalysts with large specific surface areas and applying them for the selective hydrogenation process. The reaction conditions typically include a controlled temperature and pressure environment to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Hydroxydione succinic acid undergoes various chemical reactions, including:
Esterification: Reacts with alcohols to form esters.
Dehydration: Can undergo dehydration reactions to form cyclic anhydrides (succinic anhydride).
Oxidation: Undergoes oxidation reactions to form various oxidation products.
Common reagents used in these reactions include alcohols for esterification, dehydrating agents for dehydration reactions, and oxidizing agents for oxidation reactions. The major products formed from these reactions include esters, cyclic anhydrides, and oxidation products.
Scientific Research Applications
Hydroxydione succinic acid has been extensively studied for its applications in various fields:
Chemistry: Used as a precursor in the synthesis of various chemical compounds.
Biology: Studied for its role in metabolic pathways and as a signaling molecule.
Medicine: Formerly used as a general anesthetic and studied for its neuroactive properties.
Industry: Utilized in the production of biodegradable polymers and other industrial chemicals
Mechanism of Action
The mechanism of action of hydroxydione succinic acid involves its interaction with the γ-aminobutyric acid (GABA) receptor, which is a major inhibitory neurotransmitter in the central nervous system. By binding to the GABA receptor, hydroxydione succinic acid enhances the inhibitory effects of GABA, leading to sedation and anesthesia . The molecular targets include the GABA receptor and associated pathways involved in neurotransmission.
Comparison with Similar Compounds
Key Pharmacological Properties:
- Mechanism of Action : As a nuclear-saturated, oxygenated C-21 steroid, hydroxydione exhibits central depressant activity by interacting with limbic and thermocortical systems, inducing dissociative anesthesia without hormonal effects .
- Clinical Effects: Rapid intravenous administration causes transient hypotension and respiratory stimulation in animal models (e.g., cats), resolving within 1–2 minutes . It lacks neuromuscular or ganglionic blocking activity but shows smooth muscle relaxant properties .
- Historical Use : Initially used for general anesthesia, its clinical application declined due to adverse effects like thrombophlebitis and slow induction .
Comparison with Similar Compounds
Intravenous Anesthetics: Pharmacodynamic and Kinetic Profiles
Key Findings :
Succinate Ester Prodrugs: Structural and Functional Parallels
Structural Insights :
- Hydroxydione’s succinate ester (C-21 position) mimics oxazepam’s esterification at the 3-hydroxyl group, both relying on in vivo hydrolysis for activation .
- Unlike doxylamine (an antihistamine), hydroxydione’s steroidal backbone confers central nervous system depressant activity without histamine receptor antagonism .
Crystal Structure and Material Science Comparisons
Hydroxydione’s hydrogen succinate anion shares conformational similarities with ribociclib hydrogen succinate, a kinase inhibitor. Both exhibit:
- Space Group : P-1 (triclinic) with alternating cation-anion layers .
- Unusual Torsion Angles : The succinate anion in ribociclib shows atypical C65–C66 bond rotation, suggesting steric constraints common to hydrogen succinate salts .
| Parameter | This compound | Ribociclib Hydrogen Succinate |
|---|---|---|
| Crystal System | Not reported | Triclinic (P-1) |
| Unit Cell Volume | N/A | 1430.112 ų |
| Anion Conformation | Presumed standard | Unusual torsion angles |
| References |
Biological Activity
Hydroxydione hydrogen succinate, also known as hydroxydione or Viadril, is a neuroactive steroid that has been primarily studied for its anesthetic properties. Although it has been discontinued for clinical use due to safety concerns, understanding its biological activity remains relevant for historical and pharmacological contexts. This article delves into the biological activity of this compound, focusing on its pharmacodynamics, effects on various biological systems, and relevant case studies.
Pharmacodynamics
This compound exhibits several pharmacological effects that have been documented through various studies:
- Neuroactive Properties : Hydroxydione acts on the central nervous system (CNS), producing effects such as sedation and respiratory stimulation. It has been shown to induce transient hypotension and respiratory stimulation in animal models, particularly in chloralose or decerebrate cats . The depressant effects on respiration and blood pressure are central-mediated and can be potentiated under certain conditions.
- Mechanism of Action : The exact mechanism by which hydroxydione exerts its effects is not fully understood. However, it is believed to interact with GABAergic pathways, similar to other anesthetics. Its action at neuromuscular junctions is minimal, indicating a selective CNS effect .
Biological Effects
The biological activity of this compound can be summarized as follows:
Case Studies and Clinical Observations
While hydroxydione was primarily used as an anesthetic agent, several studies have documented its effects in clinical settings:
- Anesthetic Use and Safety : Hydroxydione was previously utilized in surgical settings; however, it was associated with a high incidence of post-anesthetic complications such as thrombophlebitis. This led to its discontinuation for general anesthesia purposes .
- Comparative Studies : In studies comparing hydroxydione with other anesthetics, it was noted that hydroxydione required higher doses to achieve similar anesthetic effects compared to more modern agents. This raised concerns regarding its efficacy and safety profile in clinical practice .
- Animal Studies : Research conducted on chloralose-anesthetized cats demonstrated that hydroxydione could effectively reduce decerebrate rigidity but had limited impact on reflex actions such as the knee jerk response, indicating a selective action on certain neural pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
